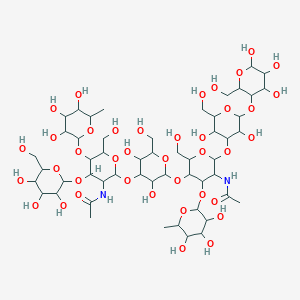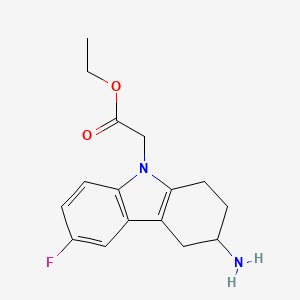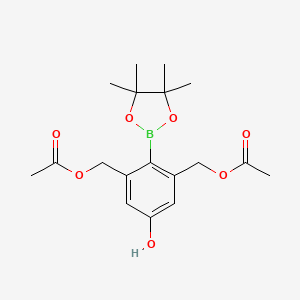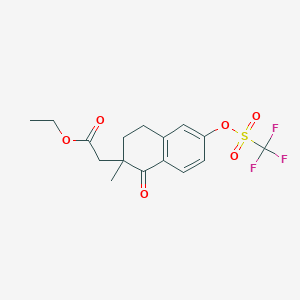
Difucosyl-para-lacto-N-hexaose II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difucosyllacto-N-hexaose: is a complex carbohydrate, specifically a human milk oligosaccharide. It is a di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) oligosaccharide found in human milk . This compound plays a significant role in infant health by promoting healthy colonization of the intestine, preventing infections, supporting the maturation of the immune system, and stimulating brain development .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose involves the use of glycosyltransferases, which catalyze the linkage of different monosaccharides to a lactose core . The key enzymes involved include β3-N-acetylglucosaminyltransferase, β6-N-acetylglucosaminyltransferase, and β1-3 galactosyltransferase . These enzymes facilitate the formation of β1–3 and β1–6 links, producing the type 1 chain structure .
Industrial Production Methods: : Industrial production of Difucosyllacto-N-hexaose can be achieved through chemical, enzymatic, and chemoenzymatic synthesis, as well as fermentation . These methods aim to replicate the natural biosynthesis process that occurs in the Golgi apparatus of lactocytes .
Chemical Reactions Analysis
Types of Reactions: : Difucosyllacto-N-hexaose can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions typically occur under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: : The major products formed from these reactions include modified oligosaccharides with altered functional groups, which can be used for further research and development .
Scientific Research Applications
Difucosyllacto-N-hexaose has a wide range of scientific research applications:
Chemistry: : In chemistry, it is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary (gel) electrophoresis and liquid chromatography .
Biology: : In biology, it is studied for its role in promoting healthy gut microbiota and preventing infections in infants .
Medicine: : In medicine, it is explored for its potential to stimulate the immune system and support neuronal development .
Industry: : In the industry, it is used in the design of infant formulas, functional foods, and food supplements .
Mechanism of Action
The mechanism of action of Difucosyllacto-N-hexaose involves its interaction with specific receptors in the gut, which promotes the growth of beneficial bacteria and inhibits the adhesion of pathogens . It also stimulates the immune system by interacting with immune cells and promoting the production of cytokines . The molecular targets and pathways involved include glycan receptors and immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Difucosyllacto-N-hexaose include 2’-fucosyllactose, lacto-N-fucopentaose I, trifucosyllacto-N-hexaose, and disialyllactose-N-tetraose .
Uniqueness: : What sets Difucosyllacto-N-hexaose apart from these similar compounds is its specific di-fucosylated, non-sialylated structure, which gives it unique biological properties and functions .
Properties
Molecular Formula |
C52H88N2O39 |
|---|---|
Molecular Weight |
1365.2 g/mol |
IUPAC Name |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62) |
InChI Key |
HJMBQVKZIAVXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)


![2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)
![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)

![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)

![benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B14798757.png)

![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-((R)-1-((((1R,3S)-3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B14798775.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
